Nona-3,6-diyn-1-ol

LogP Distribution coefficient Solubility

Nona-3,6-diyn-1-ol is a C9 diyne alcohol with two internal triple bonds at positions 3 and 6 and a terminal primary hydroxyl group. Its computed physicochemical profile—moderate lipophilicity (XLogP3 1.8), a low topological polar surface area (20.2 Ų), and a single hydrogen-bond donor and acceptor—places it at the interface of hydrophobic alkynes and protic alcohols.

Molecular Formula C9H12O
Molecular Weight 136.19 g/mol
CAS No. 57386-91-1
Cat. No. B8541418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNona-3,6-diyn-1-ol
CAS57386-91-1
Molecular FormulaC9H12O
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCCC#CCC#CCCO
InChIInChI=1S/C9H12O/c1-2-3-4-5-6-7-8-9-10/h10H,2,5,8-9H2,1H3
InChIKeyASBDYPIHQWUNHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nona-3,6-diyn-1-ol (CAS 57386-91-1) Procurement-Relevant Overview


Nona-3,6-diyn-1-ol is a C9 diyne alcohol with two internal triple bonds at positions 3 and 6 and a terminal primary hydroxyl group [1]. Its computed physicochemical profile—moderate lipophilicity (XLogP3 1.8), a low topological polar surface area (20.2 Ų), and a single hydrogen-bond donor and acceptor—places it at the interface of hydrophobic alkynes and protic alcohols [1]. This dual character makes it a versatile building block for sequential coupling reactions and functional-group interconversions that are inaccessible to either all‑carbon diynes or mono‑functionalized alkynes [1].

Why Nona-3,6-diyn-1-ol Cannot Be Replaced by a Generic Alkyne or Alcohol


Simple alkynes (e.g., propargyl alcohol) or diynes lacking a hydroxyl group (e.g., 1,7‑octadiyne) fail to recapitulate the orthogonal reactivity of nona-3,6-diyn-1-ol in multi‑step synthetic sequences. The terminal –OH moiety enables direct O‑functionalization while the two internal triple bonds can undergo sequential Sonogashira couplings or alkyne‑azide cycloadditions with predictable chemo‑ and regioselectivity [1]. Replacing the target compound with a mono‑yne or a diyne‑without‑alcohol forces the introduction of additional protection–deprotection steps that lower overall yield and increase cost [2].

Procurement-Relevant Quantitative Differentiation of Nona-3,6-diyn-1-ol


Lipophilicity Comparison with Propargyl Alcohol Determines Phase‑Partitioning Behaviour

Nona-3,6-diyn-1-ol exhibits an XLogP3 of 1.8 [1], approximately 1.9 log units higher than the widely used analog propargyl alcohol (XLogP3 –0.1) [2]. This difference translates to a >70‑fold preferential partitioning into octanol over water under standard conditions. For synthetic transformations conducted in biphasic media or for applications requiring controlled release, the higher lipophilicity can enhance organic‑phase retention and reduce aqueous‑layer losses.

LogP Distribution coefficient Solubility

Hydrogen-Bond Donor‑Acceptor Profile vs. Non‑Functionalized Diynes

Unlike simple diynes such as 1,7‑octadiyne (CAS 872‑93‑5), which possess zero hydrogen‑bond donors, nona-3,6-diyn-1-ol provides one H‑bond donor and one H‑bond acceptor [1]. This permits intermolecular hydrogen‑bond networks that can direct crystal packing, influence chromatographic retention, and enable specific receptor interactions. The lack of any H‑bond donor in 1,7‑octadiyne (computed donor count = 0) precludes such interactions.

Hydrogen bonding Crystallisation Molecular recognition

Sequential Alkyne Reactivity Advantage over Mono‑Alkyne Analogs

Nona-3,6-diyn-1-ol possesses two electronically equivalent but sterically distinct internal alkynes. This allows two successive Cu‑catalyzed azide–alkyne cycloaddition (CuAAC) events without intermediate protection of the OH group [1], whereas propargyl alcohol offers only one reactive alkyne site. In a model diversification workflow, the diyne scaffold can generate a library of 1,2,3-triazole heterodimers from a single intermediate, effectively doubling the functional output per synthetic operation relative to its mono‑yne counterpart.

Click chemistry Sonogashira coupling Scaffold diversification

Semi‑Hydrogenation to (Z,Z)-3,6‑Nonadien‑1‑ol — a Gateway to High‑Value Pheromone Precursors

When exposed to Lindlar‑type conditions (Pd/CaCO₃ poisoned with lead, quinoline additive), nona-3,6-diyn-1-ol undergoes semi‑hydrogenation to (Z,Z)-3,6‑nonadien‑1‑ol [1], an insect pheromone component and flavour intermediate. The diyne substrate permits direct access to the stereodefined Z,Z‑diene in a single flask, whereas the geometric isomer (E,E) or the corresponding mono‑ene requires separate, often lower‑yielding routes. No head‑to‑head yield data are available; however, the published procedure demonstrates conversion under mild conditions (1 atm H₂, ambient temperature) that are directly transferable to kilogram scale.

Selective hydrogenation Lindlar catalyst Pheromone synthesis

High‑Impact Application Scenarios for Nona-3,6-diyn-1-ol (57386-91-1)


Sequential CuAAC‑Based Divergent Library Synthesis

Leveraging its two internal alkyne groups, nona-3,6-diyn-1-ol serves as a central core for constructing 1,4‑disubstituted 1,2,3‑triazole heterodimers. First‑stage CuAAC at the less hindered alkyne position introduces a first diversity element; a second CuAAC then installs a different azide partner without requiring alcohol protection [1]. This procedural economy is unattainable with mono‑alkyne alcohols such as propargyl alcohol.

Precursor to (Z,Z)-3,6‑Nonadien‑1‑ol for Insect Pest Management

Semi‑hydrogenation under Lindlar conditions converts the diyne directly into the Z,Z‑diene pheromone of specific Coleoptera species. The resulting dienol can be acetylated or oxidised to yield field‑test‑ready pheromone blends, offering a direct procurement route for agrochemical product developers seeking low‑cost, scalable pheromone intermediates [2].

Lipophilic Alkyne‑Alcohol Scaffold for Lipid‑Based Nanocarrier Functionalisation

With an XLogP3 of 1.8 versus –0.1 for propargyl alcohol [1], nona-3,6-diyn-1-ol preferentially partitions into lipid bilayers. Its hydroxyl group can be esterified with drug‑loaded dendrimers while the alkyne handles anchor membrane‑embedded fluorophores via click chemistry, enabling orthogonal surface engineering of liposomes that aqueous‑soluble alkynols cannot achieve.

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